2,3-Quinolinedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2,3-Quinolinedimethanol and related quinoline derivatives involves innovative methodologies, including A3-coupling, which represents a three-component coupling process involving an aldehyde, amine, and alkyne. This method has been highlighted for its efficiency in generating disubstituted quinoline moieties, showcasing the versatility of quinoline synthesis techniques (Naidoo & Jeena, 2017).
Molecular Structure Analysis
Advanced spectroscopic and computational studies have been conducted to elucidate the molecular structure of quinoline derivatives. For instance, the synthesis of novel quinoline compounds followed by FT-IR, NMR, and UV-Vis spectroscopy, alongside mass spectral analysis, has provided insights into their molecular geometry, natural bond orbital (NBO) analysis, and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, notably participating in the formation of carbonato-bridged dinuclear lanthanide(III) complexes, which have been shown to exhibit slow magnetic relaxation behaviors typical of single-molecule magnets. This underscores the potential of quinoline compounds in the development of novel magnetic materials (Vallejo et al., 2012).
Physical Properties Analysis
The study of quinoline derivatives extends to their physical properties, including luminescent and magnetic characteristics. For instance, lanthanide complexes based on quinolinecarboxylate ligands have been synthesized and analyzed for their photophysical properties, offering potential applications in luminescent sensing and materials science (Xu et al., 2015).
Chemical Properties Analysis
Quinoline derivatives also demonstrate a broad spectrum of chemical properties, including regioselective synthesis pathways. The Cu(II)-catalyzed three-component cyclocondensation of diaryliodonium ions, nitriles, and alkynes facilitates the regioselective synthesis of multiply substituted quinolines, illustrating the compound's chemical versatility and potential for generating structurally diverse molecules (Wang et al., 2013).
Scientific Research Applications
Magnetic Relaxation and Single-Molecule Magnets
One application of 2,3-quinolinedimethanol derivatives is in the realm of magnetic materials. For instance, carbonato-bridged dinuclear lanthanide(III) complexes with 2,3-quinoxalinediolate ligands have been studied. Notably, the Dy(2)(III) analogue exhibits slow magnetic relaxation behavior typical of single-molecule magnets (Vallejo et al., 2012).
Chemosensors for Biological Applications
2,3-Quinolinedimethanol derivatives have also been used in the development of chemosensors for biological applications. A notable example is a lanthanide sensor molecule designed for detecting zinc ions. This complex uses a quinolyl ligand both as a chromophore and an acceptor for Zn(2+), demonstrating enhanced luminescence upon zinc addition with high selectivity for Zn(2+) over other metal cations (Hanaoka et al., 2004).
Synthesis of Quinoline Ring Systems
Research on 2,3-Quinolinedimethanol analogs has contributed to advancements in the synthesis of quinoline ring systems, which are integral in various fields like medicinal and agrochemical research. The synthesis techniques often involve novel catalysts, microwave irradiation methods, and innovative bond-forming reactions (Hong, Shin, & Lim, 2020).
Green Chemistry Approaches
The quinoline core, related to 2,3-Quinolinedimethanol, has been the subject of research focusing on green chemistry approaches. This includes the development of environmentally friendly methods for synthesizing quinoline scaffolds, using techniques like microwave-assisted synthesis, solvent-free conditions, and the utilization of ionic liquids (Nainwal et al., 2019).
Corrosion Inhibition
Compounds derived from quinoline, which includes 2,3-Quinolinedimethanol analogs, have been studied for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science and engineering, where preventing corrosion of metals is a significant concern (Lgaz et al., 2017).
properties
IUPAC Name |
[2-(hydroxymethyl)quinolin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELLZWPUHQWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458687 |
Source
|
Record name | 2,3-Quinolinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Quinolinedimethanol | |
CAS RN |
57032-14-1 |
Source
|
Record name | 2,3-Quinolinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.